molecular formula C8H8BrN3O B1382446 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol CAS No. 1803594-59-3

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B1382446
CAS No.: 1803594-59-3
M. Wt: 242.07 g/mol
InChI Key: KXMWKDHPRHTLOX-UHFFFAOYSA-N
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Description

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Biochemical Analysis

Biochemical Properties

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways . The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function. For instance, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are critical for cell proliferation and survival .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect various types of cells, including cancer cells, where it can induce apoptosis and inhibit cell proliferation . Additionally, it modulates the expression of genes involved in cell cycle regulation and metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation, which facilitate its excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes via active and passive transport mechanisms, and its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes . For example, the compound may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .

Preparation Methods

The synthesis of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include dimethylamino leaving groups, which facilitate the addition-elimination mechanism (aza-Michael type) during the initial condensation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as an antitumor scaffold due to its potential enzymatic inhibitory activity . It has also attracted attention in material science for its significant photophysical properties.

Comparison with Similar Compounds

Biological Activity

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and research findings.

  • Molecular Formula : C8_8H8_8BrN3_3O
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 1803594-59-3

This compound interacts with various enzymes and proteins, particularly kinases and phosphatases, which are crucial for cellular signaling pathways. Its role in these pathways suggests it may influence several physiological processes.

PropertyDescription
Enzyme InteractionKinases, phosphatases
Signaling PathwaysCellular signaling modulation
Metabolic PathwaysInvolvement in various metabolic pathways

Cellular Effects

The compound significantly impacts cellular functions by altering signaling pathways and gene expression. Research indicates that it can modulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. For instance, it was shown to inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases.

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules. This binding alters the conformation and activity of target proteins, leading to downstream effects on cellular processes.

Table 2: Summary of Molecular Mechanisms

MechanismDescription
Binding InteractionsSpecific interactions with target proteins
Conformational ChangesAlters protein activity and function
Apoptosis InductionActivates caspases leading to cell death

Research Findings

Recent studies have highlighted the compound's potential as an antitumor agent. For example, a study published in MDPI discusses various pyrazolo[1,5-a]pyrimidine derivatives showing significant anticancer activity and enzymatic inhibition. The findings suggest that structural modifications can enhance biological efficacy.

Summary of Research Findings

  • Antitumor Activity : Demonstrated efficacy against multiple cancer cell lines.
  • Enzymatic Inhibition : Potential to inhibit key enzymes involved in cancer progression.
  • Structural Diversity : Variations in synthesis lead to compounds with improved biological properties.

Properties

IUPAC Name

2-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h3-5,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMWKDHPRHTLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-59-3
Record name 2-{3-bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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